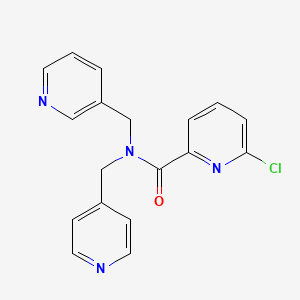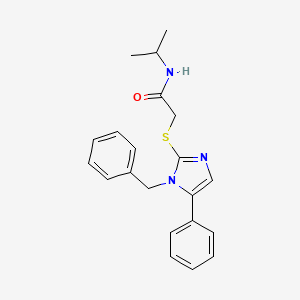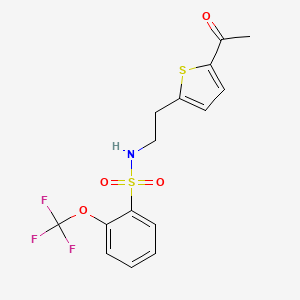![molecular formula C11H14N4O B2630437 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one CAS No. 1708251-28-8](/img/structure/B2630437.png)
5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one is a compound with a complex structure that belongs to the triazoloquinazolinone family. These compounds are of interest due to their versatile biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one typically involves a multi-step process starting from simple, commercially available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazine derivative: : Starting with an appropriately substituted aromatic aldehyde, react it with hydrazine hydrate to form the hydrazone.
Cyclization: : Subject the hydrazone to cyclization reactions using suitable reagents like acetic anhydride to form the triazole ring.
Reduction: : Reduce the resulting intermediate to yield the tetrahydroquinazolinone structure.
Industrial Production Methods: In industrial settings, the production of this compound might involve optimizing the reaction conditions to ensure higher yields, purity, and cost-effectiveness. Techniques such as catalytic hydrogenation and solvent-free reactions are explored for greener production.
Types of Reactions it Undergoes:
Oxidation: : This compound can undergo oxidation reactions, forming oxidized derivatives, which could be relevant for its biological activity.
Reduction: : Reductive conditions can modify the triazoloquinazolinone framework, potentially yielding new analogs.
Substitution: : Various substituents can be introduced at specific positions on the quinazolinone ring through substitution reactions, using reagents like alkyl halides or nitrating agents.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Utilizing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Using halogenation agents such as bromine or chlorine in the presence of catalysts.
Major Products Formed: The major products depend on the specific reactions undertaken. For example:
Oxidized derivatives: : These might include keto forms or oxygenated analogs.
Reduced forms: : Resulting in different hydrogenated compounds.
Substituted products: : Introducing various functional groups like nitro, alkyl, or halo.
Scientific Research Applications
Chemistry: : The compound is studied for its potential to create new materials with unique properties, such as advanced polymers. Biology : It serves as a probe to investigate cellular processes and enzyme functions. Medicine : Research explores its potential as a therapeutic agent for various diseases, including anti-inflammatory, anticancer, and antimicrobial properties. Industry
Mechanism of Action
5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one exerts its effects through multiple pathways.
Molecular Targets: : It may target specific enzymes or receptors involved in disease processes.
Pathways Involved: : The exact pathways depend on the biological context, but common pathways include apoptosis induction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Compared to other triazoloquinazolinones, 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one stands out due to its unique ethyl substitution at the 5-position, influencing its biological activity.
Similar Compounds
Unsubstituted triazoloquinazolinones: : Lack the ethyl group, potentially altering their biological effects.
Substituted analogs with different groups: : Such as methyl, propyl, or halogen substitutions, each having distinct properties and applications.
Properties
IUPAC Name |
5-ethyl-7,8,9,10-tetrahydro-2H-[1,2,4]triazolo[4,3-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-9-12-8-6-4-3-5-7(8)10-13-14-11(16)15(9)10/h2-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHIMIANOMOWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(CCCC2)C3=NNC(=O)N13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B2630356.png)

![2-[2-(Phenylmethoxycarbonylamino)pyridin-4-yl]acetic acid](/img/structure/B2630359.png)
![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2630360.png)
![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2630361.png)
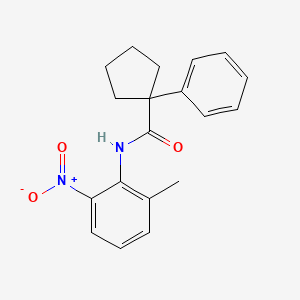
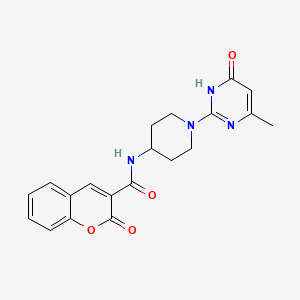
![6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2630368.png)
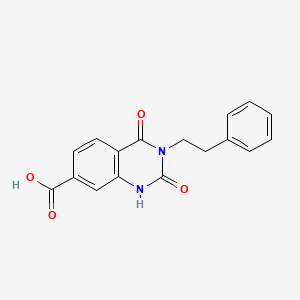
![5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2630370.png)
![[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2630371.png)
